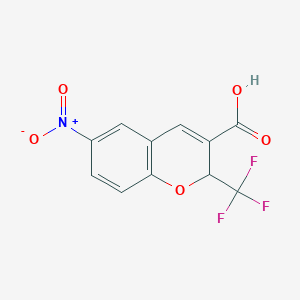
2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a compound that belongs to the class of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves the reaction of 2-trifluoromethylchromone with nitrating agents under controlled conditions. One common method includes the use of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position of the chromone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other nucleophiles such as amines, leading to the formation of amino derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The chromene ring can undergo oxidation to form quinone derivatives under oxidative conditions.
Common Reagents and Conditions
Substitution: Benzylamine, ethanolamine, and aniline are common nucleophiles used in substitution reactions.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These properties make it a versatile molecule for studying enzyme inhibition and other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is unique due to the combination of the trifluoromethyl and nitro groups on the chromene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Actividad Biológica
2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-(trifluoromethyl)-, also known as 6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid, is a compound that belongs to the benzopyran family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS No. | 215122-43-3 |
| Molecular Formula | C11H6F3NO5 |
| Molecular Weight | 289.16 g/mol |
| IUPAC Name | 6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
| InChI Key | GZVGBJIOQBOCCF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its unique structural features, particularly the presence of the nitro and trifluoromethyl groups. These groups enhance the lipophilicity and metabolic stability of the compound, allowing for better interaction with biological targets. The nitro group can participate in redox reactions, which may lead to the generation of reactive species that interact with cellular components.
Biological Activities
Research has indicated several biological activities associated with 6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid:
- Anticancer Activity :
-
Enzyme Inhibition :
- The compound has been explored for its ability to inhibit specific enzymes involved in various biochemical pathways. This makes it a candidate for further development as a therapeutic agent targeting enzyme-related diseases.
-
Antimicrobial Properties :
- Some derivatives have shown antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of this compound:
- A study published in PubMed highlighted the synthesis of novel derivatives and their evaluation as potential anti-cancer agents, confirming their efficacy in reducing tumor cell invasiveness .
- Another research effort focused on high-throughput screening for inhibitors against Mycobacterium tuberculosis, where various compounds were tested for their inhibitory effects, providing insights into their potential use in treating tuberculosis .
Comparative Analysis
To better understand the uniqueness of 6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid, a comparison with similar compounds is useful:
Propiedades
Número CAS |
215122-43-3 |
|---|---|
Fórmula molecular |
C11H6F3NO5 |
Peso molecular |
289.16 g/mol |
Nombre IUPAC |
6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO5/c12-11(13,14)9-7(10(16)17)4-5-3-6(15(18)19)1-2-8(5)20-9/h1-4,9H,(H,16,17) |
Clave InChI |
GZVGBJIOQBOCCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(O2)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















